molecular formula C7H3Cl2NO4 B372813 2,6-Dichloropyridine-3,5-dicarboxylic acid CAS No. 58584-82-0

2,6-Dichloropyridine-3,5-dicarboxylic acid

Cat. No.: B372813
CAS No.: 58584-82-0
M. Wt: 236.01g/mol
InChI Key: TXJMUXYEEVSJQV-UHFFFAOYSA-N
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Description

2,6-Dichloropyridine-3,5-dicarboxylic acid is an organic compound with the molecular formula C7H3Cl2NO4 and a molecular weight of 236.01 g/mol . It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and two carboxylic acid groups at the 3 and 5 positions. This compound is a white solid and is one of the many derivatives of pyridine that are used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloropyridine-3,5-dicarboxylic acid typically involves the chlorination of pyridine derivatives. One common method is the direct chlorination of pyridine-3,5-dicarboxylic acid using chlorine gas under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of hydrogen atoms with chlorine atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The chlorination reaction is carefully monitored to prevent over-chlorination and formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloropyridine-3,5-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide or thiourea are commonly used.

    Oxidation Reactions: Reagents like thionyl chloride or phosphorus pentachloride are used for oxidation.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products Formed:

    Substitution Products: Amino or thio derivatives of the original compound.

    Oxidation Products: Acid chlorides or esters.

    Coupling Products: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-Dichloropyridine-3,5-dicarboxylic acid involves its interaction with specific molecular targets. The chlorine atoms and carboxylic acid groups allow the compound to form strong hydrogen bonds and coordinate with metal ions. This makes it an effective ligand in metal-organic frameworks and a potent inhibitor of certain enzymes. The pathways involved include the formation of stable complexes with metal ions and the inhibition of enzyme activity through competitive binding.

Comparison with Similar Compounds

Uniqueness: 2,6-Dichloropyridine-3,5-dicarboxylic acid is unique due to the presence of both chlorine atoms and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry.

Properties

IUPAC Name

2,6-dichloropyridine-3,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO4/c8-4-2(6(11)12)1-3(7(13)14)5(9)10-4/h1H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJMUXYEEVSJQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1C(=O)O)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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